molecular formula C16H20N4O B6512525 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane CAS No. 951597-93-6

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane

Cat. No. B6512525
CAS RN: 951597-93-6
M. Wt: 284.36 g/mol
InChI Key: SCTYDDPOKZAKMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The azepane ring could potentially be formed through a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the azepane ring, and the 4-methylphenyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carbonyl group, and the aromatic ring. The triazole could potentially undergo reactions at the nitrogen atoms, the carbonyl group could be involved in various addition reactions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the aromatic ring, and the heterocyclic triazole ring .

Scientific Research Applications

Azepane has a variety of potential scientific research applications. It can be used as a synthetic intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a starting material for the synthesis of heterocyclic compounds, which are important in the development of new drugs and other compounds. Azepane can also be used in the synthesis of polymers and other materials for use in various industrial applications.

Mechanism of Action

The mechanism of action of Azepane is not yet fully understood. However, it is believed that the nitrogen-containing ring of Azepane can act as a nucleophile, which can react with electrophiles such as alkenes and alkynes to form new bonds. Additionally, the methylphenyl group of Azepane can act as an electron donor, which can react with electron acceptors such as carbonyl compounds to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Azepane are not yet fully understood. However, it is believed that Azepane may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, Azepane may have potential applications as an inhibitor of certain enzymes, such as proteases and kinases.

Advantages and Limitations for Lab Experiments

Azepane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. Additionally, Azepane is stable and non-toxic, making it a safe compound to work with in the laboratory. However, there are some limitations to using Azepane in laboratory experiments. Azepane is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, Azepane is not very reactive, making it difficult to use in reactions requiring high reactivity.

Future Directions

There are a variety of possible future directions for Azepane research. One possible direction is to further investigate its potential applications as an inhibitor of certain enzymes, such as proteases and kinases. Additionally, Azepane could be further investigated for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, Azepane could be further investigated for its potential applications as a starting material for the synthesis of polymers and other materials for use in various industrial applications. Finally, Azepane could be further investigated for its potential biochemical and physiological effects, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Synthesis Methods

Azepane can be synthesized through a variety of methods, including the Wittig reaction, the Ugi reaction, the Passerini reaction, and the multicomponent reaction (MCR). The Wittig reaction involves the formation of an organometallic intermediate, which is then reacted with an organic halide to form the desired product. The Ugi reaction involves the formation of a four-component reaction intermediate, which is then reacted with an organic halide to form the desired product. The Passerini reaction is a three-component reaction in which an aldehyde, an amine, and an acid are reacted to form the desired product. The multicomponent reaction (MCR) is a four-component reaction involving the reaction of an aldehyde, an amine, an acid, and an alcohol to form the desired product.

properties

IUPAC Name

azepan-1-yl-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-6-8-14(9-7-13)20-12-15(17-18-20)16(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYDDPOKZAKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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